molecular formula C14H16N2S B1420252 (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine CAS No. 1019351-57-5

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Cat. No.: B1420252
CAS No.: 1019351-57-5
M. Wt: 244.36 g/mol
InChI Key: LWNFUFSIVPUPKJ-UHFFFAOYSA-N
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Description

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine is a chemical compound with a molecular weight of 244.36 g/mol and a purity of 98% . This compound is primarily used in laboratory settings and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine involves the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with suitable reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane (DCM) and reagents like anhydrous sodium sulfate (Na2SO4) for drying .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c15-9-14-16-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNFUFSIVPUPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 2
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 3
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 5
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 6
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

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